7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride
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Overview
Description
7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of dibenzo[a,c]cycloheptenes, which are characterized by their unique tricyclic structure. It is often used in various fields such as chemistry, biology, and medicine due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride involves several steps. One common method includes the reaction of dibenzo[a,c]cyclohepten-5-one with diethylaminoethanol under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in studies involving cellular signaling pathways and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the body, modulating their activity and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[a,c]cyclohepten-5-one: A closely related compound with similar structural features but different functional groups.
6-Hydroxy-7H-benzo[a]cyclohepten-7-one: Another related compound with a hydroxyl group, offering different chemical reactivity.
Uniqueness
What sets 7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride apart is its unique combination of the diethylaminoethoxy group and the dibenzo[a,c]cycloheptenone core. This combination imparts distinct chemical properties, making it valuable for specific research applications .
Properties
CAS No. |
93696-92-5 |
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Molecular Formula |
C21H24ClNO2 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
10-[2-(diethylamino)ethoxy]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;hydrochloride |
InChI |
InChI=1S/C21H23NO2.ClH/c1-3-22(4-2)13-14-24-21-15-20(23)18-11-7-5-9-16(18)17-10-6-8-12-19(17)21;/h5-12,15H,3-4,13-14H2,1-2H3;1H |
InChI Key |
SGUJPSLFAGMWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC(=O)C2=CC=CC=C2C3=CC=CC=C31.Cl |
Origin of Product |
United States |
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